molecular formula C10H12BrN3O B1415568 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide CAS No. 1854478-72-0

1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide

Cat. No.: B1415568
CAS No.: 1854478-72-0
M. Wt: 270.13 g/mol
InChI Key: PXWUFSCZNGRISJ-UHFFFAOYSA-N
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Description

1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide is a chemical compound that features a bromopyridine moiety attached to an azetidine ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide typically involves the reaction of 5-bromopyridine-2-carboxylic acid with azetidine-3-carboxamide. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its biological activity.

    Coupling Reactions: The azetidine ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of bases such as potassium carbonate or sodium hydride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Biological Studies: It may be employed in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to specific sites, while the azetidine ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

    5-Bromopyridine-2-carboxylic acid: A precursor in the synthesis of 1-[(5-Bromopyridin-2-yl)methyl]azetidine-3-carboxamide.

    Azetidine-3-carboxamide: Another precursor used in the synthesis.

    1-(5-Bromopyridin-2-yl)piperidin-3-ol: A compound with a similar bromopyridine moiety but different ring structure.

Uniqueness: this compound is unique due to its combination of a bromopyridine moiety and an azetidine ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(5-bromopyridin-2-yl)methyl]azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O/c11-8-1-2-9(13-3-8)6-14-4-7(5-14)10(12)15/h1-3,7H,4-6H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWUFSCZNGRISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=NC=C(C=C2)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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